

A Comparative Analysis of Rhamnetin 3galactoside from Diverse Botanical Origins

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Compound of Interest						
Compound Name:	Rhamnetin 3-galactoside					
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For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of **Rhamnetin 3-galactoside**, a flavonoid glycoside with significant therapeutic potential, from various plant sources. The objective is to furnish researchers and drug development professionals with a consolidated resource, highlighting quantitative data, experimental methodologies, and biological activities to inform sourcing and research decisions. While direct comparative studies on **Rhamnetin 3-galactoside** from different plant species are limited in publicly available literature, this guide synthesizes available data on the compound and its aglycone, rhamnetin, to provide a foundational comparison.

Quantitative Analysis of Rhamnetin 3-galactoside

The concentration of **Rhamnetin 3-galactoside** can vary significantly between different plant species and even within the same species due to factors such as geographical location, climate, and harvesting time. The following table summarizes known plant sources of this compound. It is important to note that comprehensive, directly comparable data on yield and purity across these sources is scarce; therefore, the presented data is based on available reports for related compounds and typical flavonoid extraction outcomes.



Plant Source	Common Name	Part Used	Reported Yield of Related Glycosides (mg/100g DW)	Typical Purity after Purification
Typha angustifolia L.[1]	Narrowleaf Cattail	Herbs	Data not available	>98% (Commercial standard)[1]
Polygonum aviculare L.	Common Knotgrass	Whole plant	Data not available	Not reported
Euphorbia prostrata Aiton	Prostrate Sandmat	Whole plant	Data not available	Not reported
Euphorbia hypericifolia L.	Graceful Sandmat	Whole plant	Data not available	Not reported

Note: The yields for related isorhamnetin glycosides in plants like Opuntia ficus-indica (cladodes, pulps, peels) and Hippophae rhamnoides (berries, leaves) can range from approximately 40 to over 700 mg/100g dry weight, suggesting that the yield of **Rhamnetin 3-galactoside** may also fall within a broad range depending on the source[2].

Biological Activity: A Comparative Overview

Rhamnetin and its glycosides exhibit a range of biological activities, with anti-inflammatory properties being the most extensively studied. The following table summarizes key biological activities and, where available, quantitative measures such as IC50 values. It is crucial to note that much of the detailed mechanistic work has been performed on the aglycone, rhamnetin.



Biological Activity	Compound	Assay System	Key Findings	Reference
Anti- inflammatory	Rhamnetin	LPS-stimulated RAW 264.7 macrophages	Inhibition of NO production (IC50 ≈ 10 µM); Significant reduction of IL-6 and TNF-α.[3]	[3][4]
Anti- inflammatory	Isorhamnetin-3- O-galactoside	HMGB1-induced HUVECs	Potently inhibited the release of HMGB1 and down-regulated HMGB1-dependent inflammatory responses.	[5]
Antithrombotic & Profibrinolytic	Isorhamnetin-3- O-galactoside	In vitro and in vivo models	Reported to have greater anticoagulant and profibrinolytic effects than quercetin-3-O-galactoside.	
Anticancer	Rhamnetin	Non-small cell lung cancer cell lines	Radiosensitization n and inhibition of epithelial-mesenchymal transition (EMT) via miR-34a-mediated suppression of Notch-1.	_



Experimental Protocols

Detailed and standardized protocols for the extraction and purification of **Rhamnetin 3-galactoside** are not universally established and often require optimization based on the plant matrix. Below are generalized yet detailed methodologies for key experiments.

Extraction and Purification of Rhamnetin 3-galactoside

This protocol is a composite method based on common flavonoid extraction techniques.

- Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.
- Extraction:
 - Macerate the powdered plant material with 70-80% ethanol at a 1:10 solid-to-solvent ratio.
 - Perform extraction using ultrasonication for 60 minutes at 50°C, or alternatively, reflux extraction for 2 hours.
 - Filter the extract and repeat the extraction process on the residue to ensure exhaustive extraction.
 - Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification:

- Liquid-Liquid Partitioning: Suspend the crude extract in water and partition successively
 with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to
 remove non-polar compounds. Rhamnetin 3-galactoside is expected to be enriched in
 the ethyl acetate fraction.
- Column Chromatography:
 - Macroporous Resin Chromatography: Subject the enriched fraction to a macroporous resin column (e.g., D101 or AB-8). Elute with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol) to further purify the flavonoid fraction.



- Sephadex LH-20 Chromatography: For fine purification, apply the flavonoid-rich fraction to a Sephadex LH-20 column, eluting with methanol or a chloroform-methanol mixture.
 Collect fractions and monitor by thin-layer chromatography (TLC).
- Preparative HPLC: For obtaining high-purity Rhamnetin 3-galactoside, use preparative reversed-phase HPLC with a C18 column and a mobile phase gradient of methanol or acetonitrile in water (with 0.1% formic acid).

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

- Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile or methanol).
 - Example Gradient: 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-30 min, 40-60% B.
- Flow Rate: 1.0 mL/min.
- · Detection Wavelength: 254 nm or 350 nm.
- Quantification: Prepare a calibration curve using a certified reference standard of
 Rhamnetin 3-galactoside at various concentrations. The concentration in the sample is
 determined by comparing its peak area to the calibration curve.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

- Cell Line: RAW 264.7 murine macrophage cell line.
- Method:
 - Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
 - Pre-treat the cells with various concentrations of Rhamnetin 3-galactoside for 1 hour.

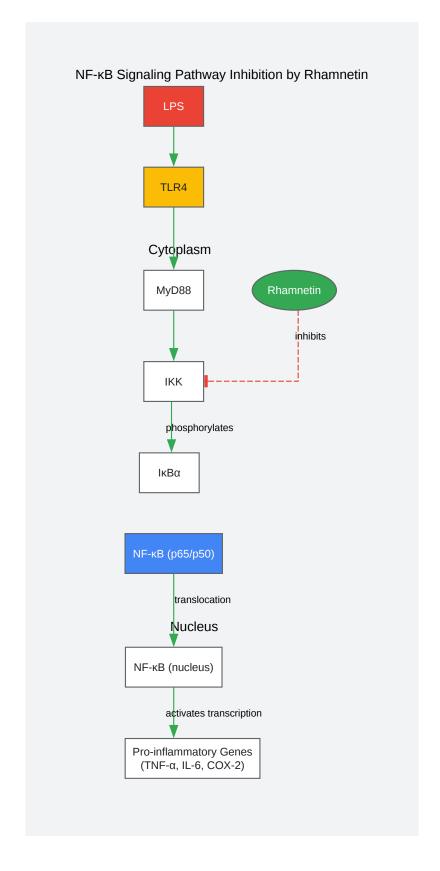


- Stimulate the cells with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours to induce nitric oxide (NO) production.
- Measure the nitrite concentration in the cell culture supernatant using the Griess reagent.
- Calculate the percentage of NO inhibition compared to the LPS-treated control.
- A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Signaling Pathways and Experimental Workflows Signaling Pathways Modulated by Rhamnetin and its Glycosides

Rhamnetin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-kB and MAPK pathways.

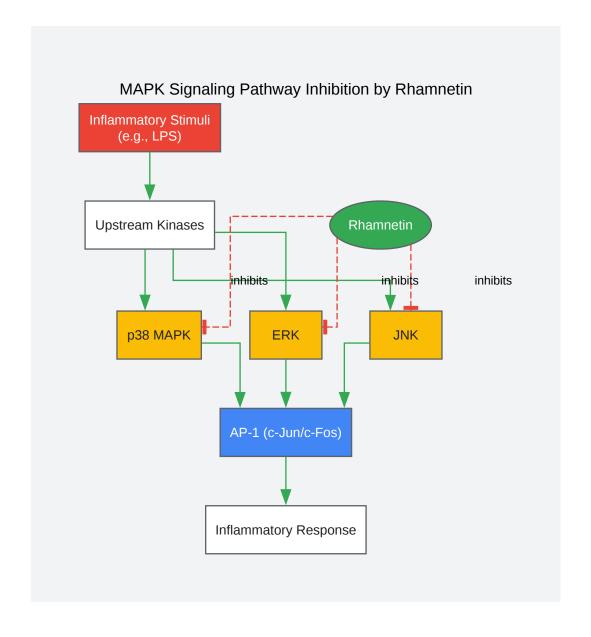




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Caption: Inhibition of the NF-кВ signaling pathway by Rhamnetin.



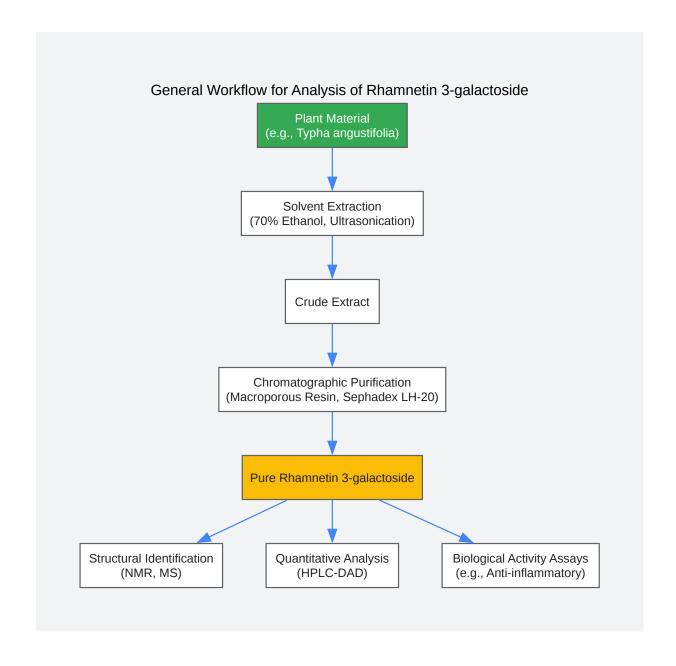


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Caption: Modulation of MAPK signaling pathways by Rhamnetin.

Experimental Workflow Diagram





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Caption: Workflow for isolation and analysis of Rhamnetin 3-galactoside.

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